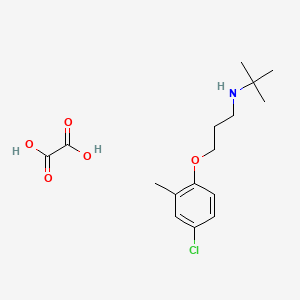![molecular formula C21H23NO3S B6123455 [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MDMA, or ecstasy, and is classified as a psychoactive drug. However, for the purpose of
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of happiness and euphoria, as well as increased empathy and social bonding.
Biochemical and Physiological Effects:
In addition to its psychological effects, MDMA also has a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as changes in body temperature and metabolism. It has also been shown to have neurotoxic effects on the serotonin system, which can lead to long-term changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDMA in lab experiments is its ability to produce consistent and predictable effects. However, there are also a number of limitations to its use, including the potential for neurotoxicity and the risk of addiction.
Orientations Futures
There are a number of potential future directions for research involving MDMA. One area of interest is the development of new psychotherapeutic treatments that incorporate MDMA. Another area of research involves the use of MDMA as a tool for studying the neural mechanisms underlying social behavior and empathy. Additionally, there is ongoing research into the potential long-term effects of MDMA use, as well as the development of safer and more effective MDMA analogues.
Méthodes De Synthèse
The synthesis method for MDMA involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. This reaction produces the intermediate 3,4-methylenedioxy-N-methylamphetamine (MDMA), which can then be further purified and crystallized to produce the final product.
Applications De Recherche Scientifique
MDMA has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for psychotherapy. Studies have shown that MDMA can help to reduce anxiety and increase empathy, which can be beneficial in the treatment of conditions such as post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-26-18-9-7-15(8-10-18)20(23)16-5-3-11-22(12-16)13-17-4-2-6-19-21(17)25-14-24-19/h2,4,6-10,16H,3,5,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNAIARCHJLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)